(4-Amino-benzyl)-urea

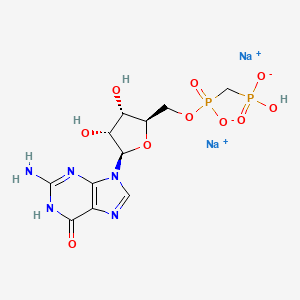

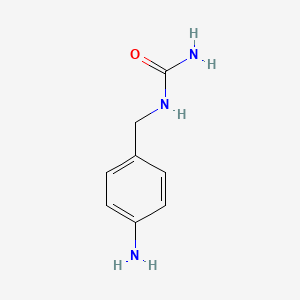

Overview

Description

“(4-Amino-benzyl)-urea” is a compound with the molecular formula C8H11N3O . It is an aromatic amine and is used as a starting material to synthesize other organic compounds .

Synthesis Analysis

The synthesis of “(4-Amino-benzyl)-urea” can be achieved through a variety of methods. One such method involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis . Another approach involves the reaction of amines with potassium isocyanate in water . A high-throughput synthesis of pharmaceutically relevant ureas has also been reported, which involves a C (sp 3 )–H isocyanation protocol .Molecular Structure Analysis

The molecular structure of “(4-Amino-benzyl)-urea” consists of an aromatic amine group and a urea group . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

“(4-Amino-benzyl)-urea” can undergo various chemical reactions. For instance, it can participate in amine-urea transamidation under mild reaction conditions . It can also react with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, to provide the corresponding urea in high yield and purity .Physical And Chemical Properties Analysis

“(4-Amino-benzyl)-urea” is a non-volatile crystalline solid . It possesses high dielectric constants and a high dipole moment, reflecting the discrete separation of positive and negative charges in its dipolar ionic forms . It is insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but is appreciably soluble in water .Scientific Research Applications

Antihyperglycemic Agents

Research has identified compounds from the urea series, including (4-Amino-benzyl)-urea, as potent antihyperglycemic agents. These compounds have shown efficacy comparable to known agents like pioglitazone and troglitazone. Their evaluation in animal models, particularly in genetically obese mice, has highlighted their potential as enhancers of insulin sensitivity (Cantello et al., 1994).

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

(4-Amino-benzyl)-urea derivatives have been synthesized and assessed as transient receptor potential vanilloid 1 (TRPV1) antagonists. These compounds demonstrate potent in vitro antagonistic activity against capsaicin activation of TRPV1 receptors and show promise in in vivo animal models of pain (Perner et al., 2007).

Synthesis of Dialkylated α-Hydroxy Carboxylic Acids

The use of L-amino acid-derived urea-ammonium salts as phase-transfer catalysts, including those involving (4-Amino-benzyl)-urea derivatives, has enabled the highly enantioselective alkylation of 5H-oxazol-4-ones. This process is significant for the synthesis of biologically important dialkylated α-hydroxy carboxylic acids (Duan et al., 2015).

Synthesis of Urea Peptidomimetics

(4-Amino-benzyl)-urea derivatives have been used in the synthesis of urea peptidomimetics. These compounds demonstrate significant potential in drug discovery, offering new avenues for the design of peptide-based therapeutics (Patil et al., 2003).

Antimicrobial Activity

Certain (4-Amino-benzyl)-urea derivatives have shown promise in antimicrobial applications. Their ability to act as inhibitors of human carbonic anhydrases, particularly in cancer-related contexts, highlights their therapeutic potential (El Rayes, 2010).

Mechanism of Action

Target of Action

It is known that benzylic amines, such as (4-amino-benzyl)-urea, are often involved in reactions with aromatic aldehydes . These reactions can produce a variety of arylmethylamines , which are important in various biochemical processes.

Mode of Action

The mode of action of (4-Amino-benzyl)-urea involves its interaction with its targets, leading to changes in the biochemical environment. For instance, in the presence of 2-amino-2-phenylpropanoate salts as the amine source, aromatic aldehydes undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines .

Biochemical Pathways

The synthesis of arylmethylamines through the interaction of (4-amino-benzyl)-urea with aromatic aldehydes suggests potential involvement in amino acid metabolism and protein synthesis .

Result of Action

The production of arylmethylamines suggests potential effects on protein synthesis and cellular metabolism .

properties

IUPAC Name |

(4-aminophenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYZJIDZPOLIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654097 | |

| Record name | N-[(4-Aminophenyl)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182315-28-2 | |

| Record name | N-[(4-Aminophenyl)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182315-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How do (4-Amino-benzyl)-urea derivatives interact with TRPV1 and what are the downstream effects of this interaction?

A1: The provided abstract [] states that (4-Amino-benzyl)-urea derivatives act as antagonists of the TRPV1 receptor. While the specific binding site and mechanism are not detailed in the abstract, antagonism generally implies that these compounds bind to TRPV1 and block its activation by agonists like capsaicin. This blockage prevents the downstream effects typically associated with TRPV1 activation, such as the sensation of pain.

Q2: What is the impact of structural modifications on the activity of (4-Amino-benzyl)-urea derivatives as TRPV1 antagonists?

A2: The abstract [] highlights that the research explored the structure-activity relationship (SAR) of these compounds. It states that various cyclic amine substituents at the 4-position of the benzyl group are well-tolerated when the core structure contains either an isoquinoline or indazole heterocycle. This suggests that these modifications retain the antagonistic activity against TRPV1. Furthermore, optimizing a lead compound (compound 45) for improved microsomal stability and oral bioavailability resulted in compound 58, showcasing how structural changes can impact not just in vitro potency but also in vivo pharmacokinetic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptan-6-amine,5-methyl-,(1alpha,5alpha,6beta)-(9CI)](/img/no-structure.png)

![2-(Propan-2-yl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B573704.png)

![N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B573709.png)